molecular formula C10H7NOS B1291022 6-(Thiophen-2-yl)nicotinaldehyde CAS No. 834884-61-6

6-(Thiophen-2-yl)nicotinaldehyde

Cat. No. B1291022
CAS RN: 834884-61-6
M. Wt: 189.24 g/mol
InChI Key: TZMYWLDEGHJHDI-UHFFFAOYSA-N
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Description

6-(Thiophen-2-yl)nicotinaldehyde is a compound that features a thiophene ring, which is a sulfur-containing five-membered heterocycle, attached to a nicotinaldehyde structure. The nicotinaldehyde moiety consists of a pyridine ring with an aldehyde functional group. This compound is of interest due to its potential as an intermediate in the synthesis of various heterocyclic compounds that may exhibit a range of biological activities.

Synthesis Analysis

The synthesis of compounds related to 6-(Thiophen-2-yl)nicotinaldehyde has been explored in several studies. For instance, a method for synthesizing 6-amino-2,3-dihydropyridine-4-thiones, which are structurally related to 6-(Thiophen-2-yl)nicotinaldehyde, has been reported using a base-mediated thioenolate-carbodiimide rearrangement . Another study describes the preparation of 4-(thiophen-2-yl) substituted nicotinonitriles through a three-step procedure that includes condensation and cyclization of 2-acetylthiophene . These methods highlight the versatility of thiophene derivatives in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-(Thiophen-2-yl)nicotinaldehyde has been established using various spectroscopic techniques. For example, the structure of 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles was studied using NMR spectroscopy and X-ray diffractometry . These studies provide insights into the molecular conformations and electronic properties of thiophene-containing compounds.

Chemical Reactions Analysis

The reactivity of thiophene derivatives has been explored in the context of synthesizing various heterocyclic compounds. For instance, 6-thiophen-2-ylthiazolo[2,3-a]pyridine derivatives were prepared via the reaction of methyl-2-thiazolin-4-one with cyanomethylenethiophen-2-yl derivatives . Additionally, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, an intermediate for anticancer drugs, was synthesized from 2,4,6-trichloropyrimidine through nucleophilic substitution and coupling reactions . These reactions demonstrate the chemical versatility of thiophene derivatives in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are crucial for their application in drug design and material science. The synthesis of 2-(thiophen-3-yl)vinylphosphonic acid, with its characterization by NMR spectroscopy, provides valuable information about the electronic environment and the potential for forming coordination complexes . Similarly, the synthesis and characterization of 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile, and its derivatives, offer insights into the reactivity and stability of thiophene-containing heterocycles .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis and Antiviral Activity of 6′-Amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile : This research describes the synthesis of a compound from nicotinaldehyde, leading to derivatives with potential antiviral properties. The study elaborates on the synthetic routes and evaluates the antiviral efficacy of these heterocyclic compounds, highlighting their potential in antiviral drug development F. Attaby, A. H. Elghandour, M. A. Ali, Yasser M. Ibrahem, 2007, Phosphorus, Sulfur, and Silicon and the Related Elements.

Corrosion Inhibition Studies : This research focuses on the corrosion inhibition efficiency of 6-[5-(thiophen-2-yl)furan-2-yl]nicotinamidine and its analogues for carbon steel in acidic media. The study provides insights into the chemical and electrochemical methods used to assess the compounds' effectiveness as corrosion inhibitors, revealing their potential applications in materials science A. Fouda, M. Ismail, A. Abousalem, G. Elewady, 2017, RSC Advances.

Fungicidal and Biological Activities

Design, Synthesis, and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives : This study reports on the design and synthesis of new nicotinamide derivatives with thiophene modifications, showing significant fungicidal activity. These compounds, particularly effective against cucumber downy mildew, represent a promising direction for the development of new fungicides Hongfei Wu, Xingxing Lu, Jingbo Xu, Xiaoming Zhang, Zhinian Li, Xinling Yang, Yun Ling, 2022, Molecules.

Thiophene Anchored Coumarin Derivative for Cr3+ Detection and Cell Imaging : This research presents a thiophene-coumarin hybrid molecule capable of selectively detecting Cr(3+) ions. Its potential for cell imaging and speciation studies underscores the compound's utility in environmental monitoring and biological applications S. Guha, Sisir Lohar, A. Banerjee, Animesh Sahana, Ipsit Hauli, Subhrakanti Mukherjee, J. S. Matalobos, D. Das, 2012, Talanta.

Molecular Docking and Theoretical Studies

Spectral Characterization, DFT, and Docking Studies of Thiophene-2-yl Methanone Derivatives : This work involves the synthesis and characterization of novel compounds with antibacterial activity potential, explored through molecular docking studies. The research highlights the compounds' structure-activity relationships and their potential applications in developing new antibacterial agents M. Shahana, A. Yardily, 2020, Journal of Structural Chemistry.

Safety and Hazards

6-(Thiophen-2-yl)nicotinaldehyde may cause serious eye irritation, respiratory irritation, skin irritation, and may be harmful if inhaled or swallowed .

Future Directions

While specific future directions for 6-(Thiophen-2-yl)nicotinaldehyde were not found in the search results, thiophene derivatives in general are of great interest in scientific research due to their potential biological activities . They are often used in the synthesis of advanced compounds with a variety of biological effects .

Mechanism of Action

Target of Action

It is known to be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . This suggests that it interacts with biological tissues, potentially affecting cells in the skin, eyes, and respiratory system.

Result of Action

The result of the action of 6-Thien-2-ylnicotinaldehyde is irritation and potential harm to the skin, eyes, and respiratory system . This is likely due to disruption of normal cellular processes and induction of inflammatory responses.

properties

IUPAC Name

6-thiophen-2-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMYWLDEGHJHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640256
Record name 6-(Thiophen-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Thien-2-ylnicotinaldehyde

CAS RN

834884-61-6
Record name 6-(2-Thienyl)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834884-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Thiophen-2-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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